3-Methyl-1,2,5-thiadiazole

Description

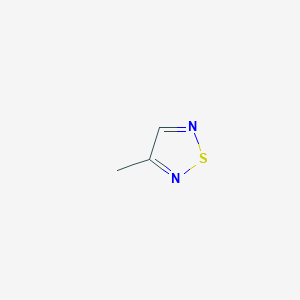

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c1-3-2-4-6-5-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUMFMHNYNLLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the 1,2,5-Thiadiazole Scaffold

An In-Depth Technical Guide to the Core Properties of 3-Methyl-1,2,5-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern medicinal chemistry is rich with heterocyclic scaffolds that serve as the foundational architecture for a vast array of therapeutic agents. Among these, the thiadiazole isomers are of paramount importance, acting as versatile building blocks in drug design and materials science.[1] Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms.[1] This guide focuses specifically on the 1,2,5-thiadiazole isomer, a motif recognized for its high thermal and chemical stability, and its role as a "constrained pharmacophore" and a "two-electron donor system".[2][3]

The inherent properties of the 1,2,5-thiadiazole ring, including its high aromaticity and its capacity for hydrogen bonding, make it a privileged structure in the development of novel bioactive molecules.[2] This guide provides an in-depth examination of a fundamental member of this class: 3-Methyl-1,2,5-thiadiazole . We will explore its core physicochemical properties, spectroscopic signature, a representative synthetic pathway, and the scientific rationale behind its utility in research and development, providing a technical foundation for professionals in the field.

Section 1: Physicochemical and Spectroscopic Profile

The predictable and characterizable nature of 3-Methyl-1,2,5-thiadiazole is fundamental to its application. Its properties are a direct consequence of its aromatic, heterocyclic structure.

Core Physicochemical Properties

While experimental data for this specific derivative is sparse in publicly available literature, a combination of high-quality computed data and experimental values for the parent 1,2,5-thiadiazole provides a reliable physicochemical profile.

| Property | Value | Source & Notes |

| Molecular Formula | C₃H₄N₂S | (PubChem CID: 13248941) |

| Molecular Weight | 100.14 g/mol | (PubChem CID: 13248941) |

| CAS Number | 139351-48-9 | (PubChem CID: 13248941) |

| Boiling Point (Est.) | ~95-105 °C | Estimated based on the experimental boiling point of the parent 1,2,5-thiadiazole (94 °C).[2] The addition of a methyl group slightly increases the boiling point. |

| Melting Point (Est.) | < -40 °C | Estimated based on the experimental melting point of the parent 1,2,5-thiadiazole (-50.1 °C).[2] |

| Topological Polar Surface Area (TPSA) | 54 Ų | A key descriptor for predicting drug transport properties. (PubChem CID: 13248941) |

| XLogP3-AA (Lipophilicity) | 0.8 | Indicates moderate lipophilicity. (PubChem CID: 13248941) |

| Hydrogen Bond Acceptor Count | 3 | The two nitrogen atoms and the sulfur atom can act as acceptors. (PubChem CID: 13248941) |

| Hydrogen Bond Donor Count | 0 | Lacks labile protons for donation. (PubChem CID: 13248941) |

Spectroscopic Signature for Structural Verification

The unambiguous identification of 3-Methyl-1,2,5-thiadiazole relies on a combination of spectroscopic techniques. The following describes the expected spectral characteristics, providing a basis for quality control and structural confirmation in a laboratory setting. The data is inferred from the known spectra of the parent 1,2,5-thiadiazole and general knowledge of substituted aromatic heterocycles.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple and diagnostic.

-

Ring Proton: A singlet peak is anticipated for the lone proton on the thiadiazole ring (at the C4 position). For the parent compound, this signal appears far downfield at δ 8.61 ppm , reflecting the deshielding environment of the aromatic ring.[4] A similar chemical shift is expected for the 3-methyl derivative.

-

Methyl Protons: A singlet peak with an integration of 3H, corresponding to the methyl group, is expected in the aliphatic region, likely around δ 2.4-2.7 ppm .

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides confirmation of the carbon skeleton.

-

Ring Carbons: Two distinct signals are expected for the two ring carbons. For the parent 1,2,5-thiadiazole, the ring carbons appear at δ 151.6 ppm .[4] For the 3-methyl derivative, the substituted carbon (C3) and the unsubstituted carbon (C4) will have slightly different shifts but should fall within the general range of 130-160 ppm cited for this class of heterocycles.[5]

-

Methyl Carbon: A single peak in the upfield region (typically δ 15-25 ppm ) corresponding to the methyl carbon.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is useful for identifying key functional groups and the overall ring structure.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. For the parent compound, this is observed at 3106 cm⁻¹ .[6] Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

-

C=N Stretching: Strong absorptions corresponding to the C=N stretching within the aromatic ring are characteristic and typically appear in the 1500-1600 cm⁻¹ region.[7]

-

Ring Vibrations: A series of absorptions in the fingerprint region (<1500 cm⁻¹) are indicative of the thiadiazole ring itself. For the parent compound, a notable C-H bending mode is seen at 838 cm⁻¹ .[6]

-

Section 2: Synthesis and Reactivity

The construction of the 1,2,5-thiadiazole ring is a well-established process in synthetic organic chemistry, providing reliable access to this important scaffold.

Core Synthetic Strategy: Cyclization of 1,2-Diamines

The most direct and common method for synthesizing the 1,2,5-thiadiazole core is the reaction of a 1,2-diamine with a sulfur-donating reagent.[2] The choice of the diamine directly dictates the substitution pattern on the final heterocyclic ring. For the synthesis of 3-Methyl-1,2,5-thiadiazole, the logical and required precursor is 1,2-diaminopropane . The reaction typically employs sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in a suitable solvent.[2]

The causality behind this choice is the direct formation of the N-C-C-N backbone of the diamine into the N-C-C-N fragment of the thiadiazole ring, with the sulfur reagent closing the ring. This method is robust and has been used to prepare the parent compound from ethylenediamine and substituted derivatives like 3,4-dimethyl-1,2,5-thiadiazole from 2,3-diaminobutane.[2]

Caption: General workflow for the synthesis of 3-Methyl-1,2,5-thiadiazole.

Detailed Experimental Protocol (Adapted)

The following protocol is adapted from a well-established procedure for the synthesis of the parent 1,2,5-thiadiazole and is presented here as a self-validating system for producing the 3-methyl derivative.[4] The key is the substitution of the starting material.

Objective: To synthesize 3-Methyl-1,2,5-thiadiazole from 1,2-diaminopropane.

Materials:

-

1,2-Diaminopropane (or its dihydrochloride salt)

-

Sulfur monochloride (S₂Cl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Pentane

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

Instrumentation:

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Heating mantle with a stirrer.

-

Distillation apparatus.

-

Separatory funnel.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, charge a three-neck round-bottom flask with sulfur monochloride (S₂Cl₂) dissolved in anhydrous DMF. The system should be under a positive pressure of nitrogen.

-

Precursor Addition: Slowly add a solution of 1,2-diaminopropane in DMF to the stirred S₂Cl₂ solution via the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a manageable temperature.

-

Heating: After the addition is complete, gradually heat the reaction mixture to 75–80 °C. Maintain this temperature with stirring for approximately 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the mixture to approximately 10 °C using an ice bath. Slowly and carefully add water to quench the reaction.

-

Isolation by Distillation: Assemble a distillation apparatus and distill the mixture until the vapor temperature reaches 100 °C. The distillate will contain an azeotropic mixture of water and the product, 3-Methyl-1,2,5-thiadiazole.

-

Extraction: Transfer the distillate to a separatory funnel and extract several times with pentane.

-

Purification: Combine the organic (pentane) extracts, wash once with a small amount of water, and then dry over anhydrous magnesium sulfate (MgSO₄).

-

Final Product: Filter off the drying agent and remove the pentane by distillation at atmospheric pressure. The remaining liquid is the desired product, 3-Methyl-1,2,5-thiadiazole.

Chemical Reactivity and Stability

The 1,2,5-thiadiazole ring is characterized by a high degree of aromaticity, which imparts significant thermal stability.[2] This stability is a key feature for its use in drug development, as it is less likely to undergo metabolic degradation at the ring. However, it is not inert:

-

Basicity: The ring is weakly basic, with the parent compound having a pKa of -4.9.[2] This is due to the delocalization of the nitrogen lone pairs within the aromatic π-system, making them less available for protonation.

-

Oxidation: The ring sulfur can be readily oxidized, for instance by m-CPBA, to form a non-aromatic thiadiazole-1-oxide.[2] This provides a handle for further chemical modification.

-

Photodegradation: While thermally stable, some derivatives, such as 3,4-diphenyl-1,2,5-thiadiazole, can undergo photochemical degradation.[2]

Section 3: Applications in Drug Discovery and Materials Science

The utility of 3-Methyl-1,2,5-thiadiazole is not as a therapeutic agent itself, but as a crucial building block. Its core structure is a validated pharmacophore found in numerous compounds with diverse biological activities.

The 1,2,5-Thiadiazole Core as a Privileged Pharmacophore

The 1,2,5-thiadiazole ring is considered a privileged scaffold because its derivatives have been shown to interact with a wide range of biological targets.[1] This versatility stems from its electronic properties and stable, rigid structure. It often serves as a bioisosteric replacement for other aromatic rings, like benzene or oxazole, offering advantages in tuning properties like lipophilicity and metabolic stability.[1]

The broad spectrum of reported biological activities for compounds containing the 1,2,5-thiadiazole moiety is extensive and includes:

-

Antimicrobial Activity: Derivatives have shown moderate but significant inhibition against Mycobacterium tuberculosis and other bacteria like Staphylococcus aureus and E. coli.[2]

-

Antiviral and Anti-HIV Activity: The scaffold is present in molecules investigated for their antiviral properties.[1]

-

Anticancer and Antitumor Activity: Numerous thiadiazole-containing compounds have been reported to possess anticancer properties.[1]

-

Anti-inflammatory and Antihypertensive Activity: The ring system is a component of various molecules designed to target pathways involved in inflammation and blood pressure regulation.[1]

Caption: The 1,2,5-thiadiazole scaffold as a core for diverse biological activities.

Rationale in Drug Design

The scientific reasoning for employing the 1,2,5-thiadiazole ring in drug design is multifaceted:

-

Metabolic Stability: The aromatic nature of the ring makes it resistant to many common metabolic pathways, potentially increasing the half-life of a drug.

-

Hydrogen Bonding: The nitrogen atoms act as effective hydrogen bond acceptors, which is critical for molecular recognition and binding to protein targets.[2]

-

Structural Rigidity: The planar, rigid structure helps to lock the conformation of a molecule, reducing the entropic penalty upon binding to a target and potentially increasing potency.

Conclusion

3-Methyl-1,2,5-thiadiazole represents a foundational molecule within a class of heterocycles of significant scientific interest. While a simple derivative, its core properties—chemical stability, predictable spectroscopic signature, and accessible synthesis—make it an important starting point for the synthesis of more complex molecules. For researchers in drug discovery, understanding the fundamental characteristics of this scaffold is essential for leveraging its potential in the design of next-generation therapeutics. Its proven track record as a versatile pharmacophore ensures that the 1,2,5-thiadiazole ring system will remain a subject of active research and development for years to come.

References

-

Zaręba, M., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4933. Available at: [Link]

-

Karcz, D., et al. (2020). 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. International Journal of Molecular Sciences. Available at: [Link]

-

Benedetti, E., & Bertini, I. (1968). Infrared and Raman spectra of 1,2,5-thiadiazole. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(9), 1425-1432. Available at: [Link]

-

Acar Çevik, U., et al. (2022). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules, 27(21), 7244. Available at: [Link]

-

ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. Available at: [Link]

-

The Royal Society of Chemistry. (2013). bibenzo[c][5][8][9]thiadiazole Supplementary Information. Chemical Communications. Available at: [Link]

-

PubChem. (n.d.). 1,2,5-Thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,5-thiadiazoles. Retrieved from [Link]

-

Valdebenito, V., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). A high-resolution infrared study of five bands of 1,2,5-thiadiazole in the range 750–1250cm−1, together with ab initio and DFT studies. Retrieved from [Link]

-

Ağirbaş, H., & Kara, Y. (2004). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. Available at: [Link]

-

ResearchGate. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Available at: [Link]

-

ResearchGate. (n.d.). Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole. Retrieved from [Link]

-

Krespan, C. G., & Marion, C. M. (1998). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis, 13, 309-348. Available at: [Link]

Sources

- 1. isres.org [isres.org]

- 2. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Infrared and Raman spectra of 1,2,5-thiadiazole [academia.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors [mdpi.com]

Technical Monograph: 3-Methyl-1,2,5-thiadiazole

The following technical guide details the chemical profile, synthesis, and application of 3-Methyl-1,2,5-thiadiazole (CAS 5728-06-3). This document is structured to serve researchers requiring actionable data on synthesis protocols, reactivity pitfalls, and medicinal chemistry utility.[1]

CAS Number: 5728-06-3

Formula: C

Executive Summary

3-Methyl-1,2,5-thiadiazole is a five-membered, electron-deficient heteroaromatic ring containing one sulfur and two nitrogen atoms. In medicinal chemistry, it serves as a critical bioisostere for pyridine and thiazole rings, offering unique lipophilicity (LogP ~0.[1]8) and hydrogen-bonding capabilities without the basicity associated with pyridine nitrogen.[2][3]

This guide focuses on its utility as a scaffold in drug discovery (notably in muscarinic agonists like Xanomeline ) and provides field-proven protocols for its synthesis and functionalization, specifically addressing the stability challenges of the N-S-N bond system.[1]

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon prolonged air exposure.[2][3] |

| Boiling Point | 121 °C | Distillable under atmospheric pressure.[2] |

| Density | ~1.2 g/mL | Estimated based on parent 1,2,5-thiadiazole.[1][4] |

| Solubility | DCM, Ethanol, THF, Toluene | Miscible with most organic solvents; limited water solubility.[1] |

| pKa | -4.90 (Conjugate acid) | Extremely weak base; protonation occurs only in superacids.[2][3] |

| Dipole Moment | 1.56 D | High aromatic character but lower polarity than imidazole.[2] |

Synthesis Protocols

Method A: Cyclization of 1,2-Diaminopropane (Primary Route)

The most atom-efficient industrial route involves the reaction of 1,2-diaminopropane with sulfur monochloride (

Reagents: 1,2-Diaminopropane, Sulfur Monochloride (

Protocol:

-

Setup: Charge a reactor with DMF (5 volumes) and 1,2-diaminopropane (1.0 equiv). Cool to 0°C.[2][5]

-

Addition: Add

(3.0 equiv) dropwise over 2 hours. Note: Evolution of HCl gas will occur; efficient scrubbing is required.[1] -

Cyclization: Warm the mixture to 75–80°C and stir for 4 hours. The solution will turn dark red/brown.[2]

-

Workup: Quench with ice water. Extract with Dichloromethane (DCM).[1][2][6] Wash organic layer with saturated

to remove acidic byproducts.[2] -

Purification: Distillation at reduced pressure yields the product.[2]

Method B: The Hurd-Mori Reaction (Alternative)

For derivatives where the methyl group is part of a more complex starting material, the Hurd-Mori cyclization of

Reactivity & Functionalization: The "Lithiation Trap"[1][2]

A common error in handling 1,2,5-thiadiazoles is attempting direct lithiation (e.g., with n-BuLi) to functionalize the methyl group.[1] Unlike isoxazoles or pyrazoles, the 1,2,5-thiadiazole ring is susceptible to nucleophilic attack at the sulfur atom.[1]

The Failure Mode: Ring Cleavage

Treatment of 3-methyl-1,2,5-thiadiazole with strong nucleophiles (n-BuLi, Grignards) often leads to ring opening, forming 1,2-diimines or elemental sulfur byproducts rather than the desired carbanion.[1]

The Solution: Radical Functionalization

To derivatize the methyl group, rely on radical pathways that avoid the nucleophilic vulnerability of the sulfur atom.[1][2]

Protocol: Radical Bromination (Wohl-Ziegler) [1]

-

Reagents: N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (cat.),

or Benzotrifluoride.[1][2][3] -

Condition: Reflux for 2–4 hours.

-

Result: Yields 3-(bromomethyl)-1,2,5-thiadiazole , a versatile electrophile for further coupling (e.g., with amines or alkoxides).[1]

[1]

Medicinal Chemistry Applications

The 1,2,5-thiadiazole ring is a privileged scaffold in neuroscience and cardiovascular research.[1] Its electron-withdrawing nature reduces the

Case Study: Xanomeline

Xanomeline (M1/M4 muscarinic agonist) utilizes the 1,2,5-thiadiazole core.[1][4] The ring acts as a bioisostere for an ester or oxadiazole, providing metabolic stability while maintaining the necessary geometry for receptor binding.[1][2]

-

Role of the Scaffold: The thiadiazole ring connects a hexyloxy chain and a tetrahydropyridine ring.[2] It serves as a flat, aromatic linker that positions the lipophilic tail into the receptor's allosteric pocket.[1][2]

-

Binding: The nitrogen atoms of the thiadiazole ring can accept hydrogen bonds, mimicking the carbonyl oxygen of acetylcholine.[1]

Structural Advantages[1][2]

-

Lipophilicity: The sulfur atom increases LogP compared to oxadiazoles, aiding membrane penetration.[1][2][3]

-

Metabolic Stability: The N-S-N bond is resistant to hydrolysis and many oxidative metabolic pathways (unlike esters).[1][2][3]

Safety & Handling

-

Hazards: 3-Methyl-1,2,5-thiadiazole is an irritant. Precursors like

are corrosive and release HCl.[2] -

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound may darken (polymerize/oxidize) if left in air.[1][2][3]

-

Incompatibility: Avoid strong bases (ring cleavage) and strong reducing agents (cleavage to diamines).[1][2]

References

-

PubChem. 3-Methyl-1,2,5-thiadiazole (Compound Summary). National Library of Medicine.[2] [Link][1][2]

-

Richardson, G. O., et al. Lithiation of five-membered heteroaromatic compounds.[1][2][3] Canadian Journal of Chemistry, 1970.[1][2][3] (Detailed analysis of ring cleavage in N-S heterocycles). [Link]

-

Sauerberg, P., et al. Muscarinic agonists with M1-preference: Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines (Xanomeline analogs).[1] Journal of Medicinal Chemistry.[2] (Demonstrates the utility of the scaffold in Xanomeline). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Xanomeline | C14H23N3OS | CID 60809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-1,2,5-thiadiazole | C3H4N2S | CID 13248941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

An In-depth Technical Guide to 3-Methyl-1,2,5-thiadiazole: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1,2,5-thiadiazole, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug discovery. The 1,2,5-thiadiazole ring system is a key structural motif in a variety of biologically active molecules and functional materials.[1][2] This document delves into the core chemical structure, spectroscopic signature, synthesis, and chemical reactivity of the 3-methyl derivative. It is intended to serve as a foundational resource for scientists and professionals engaged in the design and development of novel chemical entities incorporating this scaffold.

Introduction: The 1,2,5-Thiadiazole Scaffold

Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. The specific arrangement of these heteroatoms gives rise to several isomers, including the 1,2,3-, 1,2,4-, 1,3,4-, and 1,2,5-thiadiazoles. The 1,2,5-thiadiazole ring, in particular, is noted for its high aromaticity and thermal stability.[3] This stability, combined with its role as a versatile building block in medicinal chemistry and materials science, makes it a subject of ongoing research.[4] Derivatives of 1,2,5-thiadiazole have found applications as herbicides, insecticides, and are being investigated for use in organic conductors and pharmaceuticals.[1] The addition of a simple methyl group, as in 3-Methyl-1,2,5-thiadiazole, subtly modulates the electronic properties and steric profile of the parent ring, offering a vector for further functionalization and study.

Molecular Structure and Physicochemical Properties

The fundamental structure of 3-Methyl-1,2,5-thiadiazole consists of a planar, five-membered ring with a methyl substituent at the C3 position. The parent 1,2,5-thiadiazole is a colorless liquid with a boiling point of 94°C and is soluble in water and common organic solvents like chloroform and carbon tetrachloride.[3] The methyl derivative, 3-Methyl-1,2,5-thiadiazole, has a reported boiling point of 123°C.

The 1,2,5-thiadiazole ring is characterized as a weakly basic system (pKa of -4.90 for the parent compound), a direct consequence of the high aromaticity which delocalizes the nitrogen lone pair electrons across the π-system.[3] This electron delocalization contributes to the ring's overall stability.

Computational studies, particularly using Density Functional Theory (DFT) with methods like the B3LYP hybrid functional, have proven reliable for predicting the physicochemical properties of such heterocyclic systems.[5] These calculations are instrumental in understanding the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential surface, and reactivity, providing a theoretical foundation that complements experimental observations.

Caption: Chemical structure of 3-Methyl-1,2,5-thiadiazole.

Spectroscopic Characterization: A Multi-technique Approach

Structural elucidation of 3-Methyl-1,2,5-thiadiazole relies on a combination of standard spectroscopic techniques. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should feature two main signals: a singlet for the methyl protons (CH₃) and a singlet for the lone proton on the thiadiazole ring (C4-H). The exact chemical shifts would need to be determined experimentally but can be predicted to be in the aliphatic and aromatic regions, respectively.

-

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework. For the 1,2,5-thiadiazole ring system, carbon signals are typically observed in the 130–160 ppm range.[5] Therefore, 3-Methyl-1,2,5-thiadiazole is expected to show three signals: one for the methyl carbon and two distinct signals for the C3 and C4 carbons of the heterocyclic ring.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Rationale / Notes |

| ¹H | ~2.5 - 3.0 (CH₃) | Typical range for a methyl group attached to an aromatic heterocycle. |

| ~8.0 - 9.0 (C4-H) | Aromatic proton on an electron-deficient heterocyclic ring. | |

| ¹³C | ~15 - 25 (CH₃) | Aliphatic methyl carbon. |

| 130 - 160 (C3, C4) | Based on the known range for 1,2,5-thiadiazole rings.[5] The C3 carbon, being substituted, will likely appear at a different shift than the C4 carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups and characterizing the vibrational modes of the molecule. Based on studies of the parent 1,2,5-thiadiazole, key vibrational bands can be predicted.[6]

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Comment |

| ~3100 | C-H Stretch (Aromatic) | Corresponds to the C4-H bond on the ring. |

| ~2900-3000 | C-H Stretch (Aliphatic) | From the methyl group substituent. |

| ~1550-1600 | C=N Stretch | Characteristic stretching vibration of the imine bonds within the heterocyclic ring.[5] |

| 1200 - 1400 | Ring Vibrations | Complex vibrations involving stretching and bending of the entire ring framework. |

| < 900 | C-H Bend (Out-of-plane) | Bending mode of the C4-H bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Under electron impact (EI) ionization, the molecular ion (M⁺) is formed, which then undergoes fragmentation.[7] Studies on the related 3,4-dichloro-1,2,5-thiadiazole have shown that primary fragmentation pathways involve ring opening through the cleavage of the N-S bond.[8] A similar pathway is plausible for 3-Methyl-1,2,5-thiadiazole.

Caption: A plausible mass spectrometry fragmentation pathway for 3-Methyl-1,2,5-thiadiazole.

Synthesis of 3-Methyl-1,2,5-thiadiazole

The construction of the 1,2,5-thiadiazole ring is a well-established area of synthetic chemistry. General protocols often involve the cyclization of 1,2-diamine precursors with sulfur-containing reagents.[3] A common and effective approach involves the reaction of a 1,2-diaminopropane derivative or a related α-amino amide with reagents like sulfur monochloride (S₂Cl₂), sulfur dichloride (SCl₂), or thionyl chloride (SOCl₂).[3]

Representative Synthesis Protocol

The following protocol is a representative method adapted from general procedures for synthesizing substituted 1,2,5-thiadiazoles.[3] The causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize 3-Methyl-1,2,5-thiadiazole from 1,2-diaminopropane.

Materials:

-

1,2-Diaminopropane

-

Sulfur monochloride (S₂Cl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, dissolve 1,2-diaminopropane in 100 mL of anhydrous DMF.

-

Rationale: DMF is a polar aprotic solvent that effectively dissolves the diamine starting material and facilitates the reaction with the sulfur chloride reagent. Anhydrous conditions are crucial to prevent hydrolysis of the sulfur monochloride.

-

-

Reagent Addition: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of sulfur monochloride in 25 mL of DMF dropwise via the dropping funnel over a period of 1 hour. Maintain the temperature below 10°C during the addition.

-

Rationale: The reaction is exothermic. Slow, controlled addition at low temperature is essential to manage the reaction rate, prevent side reactions, and ensure safety.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the cyclization reaction to proceed to completion. TLC is a critical in-process control to determine when the starting material has been consumed.

-

-

Workup and Extraction: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water. Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Rationale: The product is organic-soluble. Pouring the reaction mixture into water quenches the reaction and precipitates any inorganic salts. Diethyl ether is a suitable solvent for extracting the nonpolar product from the aqueous phase.

-

-

Neutralization and Drying: Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acidic byproducts, followed by a wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Rationale: The bicarbonate wash is crucial for removing acidic impurities like HCl that are formed during the reaction. Drying with magnesium sulfate removes residual water from the organic solvent.

-

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product is then purified by fractional distillation under atmospheric pressure to yield 3-Methyl-1,2,5-thiadiazole (B.P. ~123°C).

-

Rationale: Distillation is an effective method for purifying volatile liquid products based on their boiling points, separating the target compound from non-volatile impurities and any remaining solvent.

-

Chemical Reactivity

The reactivity of 3-Methyl-1,2,5-thiadiazole is governed by the aromatic ring and the methyl substituent.

-

Ring Stability: The aromatic nature of the ring makes it relatively stable and resistant to ring-opening under normal conditions.[3]

-

Sulfur Oxidation: The sulfur atom in the ring can be readily oxidized using common oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). This oxidation forms the corresponding 1,2,5-thiadiazole-1-oxide or 1,1-dioxide.[3] This transformation is significant because the resulting S-oxide and S,S-dioxide derivatives are no longer aromatic and are highly susceptible to nucleophilic attack, making them useful intermediates for further chemical transformations.[5]

-

Reactions of the Methyl Group: The methyl group can potentially undergo reactions typical of alkylarenes, such as free-radical halogenation or oxidation, although the electron-deficient nature of the thiadiazole ring may influence the reactivity compared to more electron-rich aromatic systems.

Caption: Key reactivity pathway for 3-Methyl-1,2,5-thiadiazole via sulfur oxidation.

Applications and Future Directions

While specific applications for 3-Methyl-1,2,5-thiadiazole are not extensively documented, the broader class of 1,2,5-thiadiazoles are recognized for their potential in several fields:

-

Medicinal Chemistry: The 1,2,5-thiadiazole ring can act as a bioisostere for other chemical groups and is found in compounds with a wide range of biological activities.[2] It can serve as a scaffold for designing novel therapeutic agents.

-

Agrochemicals: Thiadiazole derivatives have been successfully developed as herbicides and fungicides, indicating the potential for this chemical class in crop protection.[4]

-

Materials Science: The electron-accepting properties of the 1,2,5-thiadiazole ring make it an attractive component for creating organic semiconductors and other functional materials for electronics.[1]

Future research will likely focus on the synthesis of novel derivatives of 3-Methyl-1,2,5-thiadiazole, exploring its utility as a key intermediate and investigating the biological and material properties of its more complex analogues.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

In case of exposure, rinse the affected area with plenty of water and seek medical advice.

References

-

Kubas, A., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. PMC - NIH. Available at: [Link]

-

Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Zaykov, G. L., et al. (2018). 1,2,5-Thiadiazoles. ResearchGate. Available at: [Link]

-

Soptrajanov, B., & Ewing, G. E. (1966). Infrared and Raman spectra of 1,2,5-thiadiazole. Academia.edu. Available at: [Link]

-

Gümüş, M. H., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Available at: [Link]

- Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.

-

Organic Chemistry Portal. (2024). Synthesis of 1,2,5-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

-

ACS Publications. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, J., et al. (2022). Discovery, synthesis and mechanism study of 2,3,5-substituted[3][5][10]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. (2016). Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. ResearchGate. Available at: [Link]

-

ResearchGate. (2020). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. Available at: [Link]

-

ResearchGate. (1960). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Available at: [Link]

-

Mazur, D. M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available at: [Link]

- Google Patents. (2021). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents.

-

Fisher Scientific. (2024). SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]

-

ResearchGate. (2020). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. ResearchGate. Available at: [Link]

-

ResearchGate. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19 Ma. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Semantic Scholar. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available at: [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Infrared and Raman spectra of 1,2,5-thiadiazole [academia.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. jocpr.com [jocpr.com]

3-Methyl-1,2,5-Thiadiazole: The "Hidden Gem" Scaffold in Medicinal Chemistry

This is an in-depth technical guide on 3-Methyl-1,2,5-thiadiazole , structured for researchers and drug development professionals.

Executive Summary

3-Methyl-1,2,5-thiadiazole (CAS: 1483-00-7) represents a critical yet underutilized pharmacophore in modern drug design. Unlike its 1,2,4- and 1,3,4-isomers, the 1,2,5-thiadiazole core offers unique electronic properties characterized by high aromaticity, significant electron deficiency, and a propensity to form stable radical anions.

This guide moves beyond basic cataloging to address the specific synthetic challenges (regioselectivity), reactivity pitfalls (lithiation-induced ring cleavage), and bioisosteric utility (pyridine replacement) of this scaffold.

Physicochemical Profile

The 3-methyl derivative is a colorless liquid with a distinct aromatic odor. Its physical constants reflect the electron-withdrawing nature of the thiadiazole ring, which significantly acidifies the methyl protons compared to toluene.

| Property | Value | Notes |

| CAS Number | 1483-00-7 | Unique identifier |

| Molecular Formula | C₃H₄N₂S | MW: 100.14 g/mol |

| Boiling Point | 123°C | Significantly higher than parent (94°C) |

| Density | ~1.27 g/mL | Estimated based on parent (1.268 g/mL) |

| Refractive Index | ~1.51 | High aromatic character |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Moderate water solubility due to N-basicity |

| pKa (Conjugate Acid) | ~ -4.9 | Very weak base (protonation occurs at N) |

Spectroscopic Fingerprint

Identification of 3-methyl-1,2,5-thiadiazole relies on the distinct deshielding of the ring proton and the downfield shift of the methyl group due to the electron-deficient heterocycle.

| Method | Signal | Assignment | Interpretation |

| ¹H NMR (CDCl₃) | δ 2.75 - 2.80 (s, 3H) | –CH₃ | Deshielded vs. toluene (2.3 ppm) due to ring electron deficiency. |

| δ 8.30 - 8.50 (s, 1H) | C4–H | Highly deshielded aromatic proton; diagnostic singlet. | |

| ¹³C NMR | δ ~16.0 | –CH₃ | Typical for heteroaromatic methyl. |

| δ ~150 - 160 | C3, C4 | Ring carbons appear far downfield. | |

| IR (Neat) | ~1550 - 1600 cm⁻¹ | C=N str. | Characteristic "breathing" mode of the thiadiazole ring. |

Synthetic Protocol: The "Self-Validating" Pathway

Causality: The synthesis relies on the condensation of a 1,2-diamine with a sulfur source.[1] The use of sulfur dichloride (SCl₂) is preferred over sulfur monochloride (S₂Cl₂) for the methyl derivative to favor the formation of the monomeric 1,2,5-ring over polymeric byproducts.

Protocol: Cyclization of 1,2-Diaminopropane

Reagents:

-

1,2-Diaminopropane dihydrochloride (0.1 mol)

-

Sulfur dichloride (SCl₂) (0.3 mol)

-

Benzene (or Dichloromethane for modern safety) (30 mL)

Step-by-Step Workflow:

-

Preparation: Suspend 1,2-diaminopropane dihydrochloride in the solvent.

-

Addition: Add SCl₂ dropwise under an inert atmosphere (N₂). Note: Exothermic reaction; control temperature.

-

Cyclization: Heat the mixture to 60°C for 3 hours. Mechanism: The diamine undergoes N-sulfinylation followed by ring closure and elimination of HCl.

-

Quenching: Cool to 40°C and carefully quench with water.

-

Neutralization: Adjust pH to slightly alkaline using Potassium Carbonate (K₂CO₃). Critical: The free base must be released from the HCl salt for extraction.

-

Isolation: Separate the organic layer, dry over MgSO₄, and concentrate.

-

Purification: Distill the residue. Collect the fraction boiling at 123°C .

Caption: Synthesis of 3-Methyl-1,2,5-thiadiazole via cyclization of 1,2-diaminopropane with SCl₂.

Chemical Reactivity & Functionalization[5]

The "Lithiation Trap" (Critical Warning)

Researchers often attempt lateral lithiation (deprotonation of the methyl group) using n-BuLi, assuming it behaves like 3-methylisoxazole.

-

Reality: 1,2,5-Thiadiazoles are prone to nucleophilic attack at the sulfur atom .

-

Outcome: Treatment with n-BuLi often leads to ring cleavage , destroying the scaffold rather than functionalizing the methyl group.

-

Alternative: For functionalization, radical bromination (NBS) or industrial ammoxidation (V/Mo catalyst) is preferred.

Oxidation to Dioxides

The sulfur atom can be oxidized to the 1,1-dioxide using mCPBA. The dioxide derivative is an extremely strong electron acceptor, often used to create stable radical anions for materials science applications.

Caption: Reactivity map highlighting the divergent pathways of oxidation vs. lithiation-induced cleavage.

Medicinal Chemistry Applications

Bioisosterism

The 1,2,5-thiadiazole ring is a classic bioisostere for:

-

Pyrazine/Pyridine: Similar electron deficiency and planar geometry.

-

Nitro/Carbonyl Groups: The 1,1-dioxide form mimics the electronic pull of a nitro group but with different solubility properties.

Key Drug Precedents

While 3-methyl-1,2,5-thiadiazole is a building block, the core ring system is validated in major therapeutics:

-

Timolol: A non-selective beta-blocker used for glaucoma. It features a morpholino-1,2,5-thiadiazole core. The high lipophilicity of the thiadiazole ring aids in corneal penetration.

-

Xanomeline: A muscarinic agonist for Alzheimer's and Schizophrenia treatment. It utilizes the thiadiazole ring to position a tetrahydropyridine moiety, demonstrating the ring's metabolic stability compared to furan or thiophene isosteres.

Safety & Handling (MSDS Summary)

-

Hazards: 3-Methyl-1,2,5-thiadiazole is an irritant.[2][3] The synthesis involves Sulfur Dichloride (SCl₂) , which is corrosive, a lachrymator, and reacts violently with water.

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. The ring is thermally stable but should be kept away from strong nucleophiles (like hydroxides or organolithiums) that might induce ring opening.

References

-

Synthesis and Properties of 1,2,5-Thiadiazoles

-

Reactivity and Lithiation

-

Medicinal Chemistry Context (Timolol/Xanomeline)

-

Physical Data & Identifiers

Sources

- 1. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide | C4H6N4OS | CID 89488459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isres.org [isres.org]

- 9. 3-Methyl-1,2,5-thiadiazole | C3H4N2S | CID 13248941 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-Methyl-1,2,5-Thiadiazole

Executive Summary

Target Compound: 3-Methyl-1,2,5-thiadiazole (CAS: 1483-00-7) Primary Application: Critical intermediate for beta-blockers (e.g., Timolol), cholinergic agonists (e.g., Xanomeline), and agrochemicals. Core Challenge: The 1,2,5-thiadiazole ring is an electron-deficient aromatic system. Constructing it requires precise control over sulfur insertion to prevent polymerization or formation of linear thionylamines.

This guide details the industrial-standard "Weinstock-Leonard" synthesis, utilizing the cyclization of 1,2-diaminopropane with sulfur monochloride (

Retrosynthetic Analysis

The most robust disconnection of the 1,2,5-thiadiazole ring involves excising the sulfur atom, revealing a 1,2-diamine precursor. For the 3-methyl derivative, the specific precursor is 1,2-diaminopropane .[1][2]

Figure 1: Retrosynthetic disconnection showing the primary diamine precursor.

Primary Pathway: The Weinstock-Leonard Cyclization

This method, pioneered by Leonard and optimized by Weinstock at Merck & Co., remains the dominant route due to the availability of 1,2-diaminopropane.

Reaction Mechanism

The reaction proceeds through a stepwise formation of chlorothiosulfinylamine intermediates. The driving force is the formation of the aromatic 6

-

N-Sulfinylation: The amine attacks the electrophilic sulfur of

. -

Cyclization: Intramolecular nucleophilic attack closes the ring.

-

Aromatization: Elimination of sulfur and HCl yields the stable aromatic heterocycle.

Figure 2: Mechanistic flow from diamine to aromatic thiadiazole.

Experimental Protocol

Safety Warning: Sulfur monochloride (

Reagents:

-

1,2-Diaminopropane dihydrochloride: 14.7 g (0.10 mol)

-

Sulfur Monochloride (

): 40.5 g (0.30 mol) [3 equivalents] -

Dimethylformamide (DMF): 50 mL (Solvent)

Step-by-Step Methodology:

-

Preparation of Salt: It is critical to use the dihydrochloride salt of the diamine rather than the free base. The free base reacts too violently with

, leading to polymerization.-

Protocol: Dissolve 1,2-diaminopropane in ethanol, cool to 0°C, and saturate with HCl gas. Filter the white precipitate and dry.

-

-

Reaction Assembly: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend the 1,2-diaminopropane dihydrochloride (14.7 g) in DMF (50 mL).

-

Addition: Add Sulfur Monochloride (40.5 g) dropwise over 30 minutes. The reaction is slightly exothermic; maintain temperature below 40°C during addition.

-

Heating Phase: Slowly heat the mixture to 80–90°C .

-

Observation: The mixture will darken, and HCl gas will evolve. Scrub the off-gas through a NaOH trap.

-

Duration: Stir at 90°C for 4–6 hours. The reaction is complete when HCl evolution ceases.

-

-

Workup (Steam Distillation):

-

Cool the reaction mixture to 20°C.

-

Slowly add water (50 mL) to quench excess

(Caution: Exothermic!). -

Perform steam distillation. The product codistills with water.[3]

-

-

Isolation:

-

Saturate the aqueous distillate with NaCl.

-

Extract with ether or dichloromethane (3 x 50 mL).

-

Dry organic layer over anhydrous

. -

Remove solvent under reduced pressure.

-

-

Purification: Distill the residue at atmospheric pressure.

-

Boiling Point: Expect fractions around 120–123°C (Lit. bp for 3-methyl-1,2,5-thiadiazole is approx. 121°C).

-

Yield & Optimization Data

| Parameter | Standard Condition | Optimized Condition | Impact |

| Solvent | Benzene | DMF | DMF solubilizes the salt, increasing yield by ~15%. |

| Stoichiometry | 1:1 ( | 1:3 ( | Excess sulfur chloride drives the equilibrium to completion. |

| Temperature | Reflux (150°C) | 80-90°C | Lower temp prevents tar formation; higher purity. |

| Typical Yield | 45-55% | 75-85% |

Alternative Pathway: Amino-Amide Cyclization

While the diamine route is preferred for the simple methyl derivative, the amino-amide route is useful if 4-functionalization is required later.

-

Precursor: 2-Aminopropanamide.

-

Reagent: Thionyl Chloride (

). -

Outcome: This typically yields 3-methyl-1,2,5-thiadiazol-4(5H)-one , which requires subsequent aromatization (e.g., via chlorination with

followed by reductive dechlorination). -

Verdict: Less efficient for the direct synthesis of 3-methyl-1,2,5-thiadiazole but valuable for derivatives.

Quality Control & Characterization

Verify the synthesized product using the following markers:

-

Physical State: Colorless to pale yellow liquid.

-

1H NMR (CDCl3):

-

2.75 (s, 3H,

-

8.35 (s, 1H, Ring

-

2.75 (s, 3H,

-

GC-MS: Look for molecular ion peak

at m/z 100. -

Refractive Index:

.

References

-

Weinstock, L. M., et al. (1967). 1,2,5-Thiadiazoles.[3][4][5][6][7][8][9] I. A General Synthesis from 1,2-Diamines. Journal of Organic Chemistry. Link

-

Weinstock, L. M. (1969). Process for preparing 1,2,5-thiadiazoles.[3][4][5][6][7][8][9] US Patent 3,440,246. Link

-

Leonard, N. J., et al. (1960). The Synthesis of 1,2,5-Thiadiazoles.[4][5][6][7][9] Journal of the American Chemical Society. Link

-

Richardson, A. (2017). Heterocyclic Chemistry in Drug Discovery. Wiley Online Library. Link

Sources

- 1. International Chemical Safety Cards (ICSCs) [chemicalsafety.ilo.org]

- 2. unece.org [unece.org]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. mdpi.com [mdpi.com]

- 5. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. chemimpex.com [chemimpex.com]

Technical Guide: Theoretical Calculations of 3-Methyl-1,2,5-Thiadiazole

[1]

Executive Summary: The Pharmacophore in Focus

3-Methyl-1,2,5-thiadiazole is not merely a heterocycle; it is a critical pharmacophore in modern neuropsychiatry.[1] It serves as the structural core of Xanomeline , a muscarinic acetylcholine receptor agonist recently FDA-approved (September 2024, as part of Cobenfy) for the treatment of schizophrenia.

Unlike its 1,3,4-isomer, the 1,2,5-thiadiazole ring possesses unique electronic properties—specifically a high dipole moment and distinct electrostatic potential (ESP) signature—that facilitate specific interactions with the orthosteric binding site of M1 and M4 receptors. This guide provides a rigorous theoretical framework for characterizing this moiety using Density Functional Theory (DFT), bridging quantum mechanics with medicinal chemistry applications.

Computational Methodology Framework

To ensure reproducibility and accuracy comparable to experimental microwave spectroscopy, the following computational protocol is recommended. This workflow balances cost with the recovery of electron correlation effects essential for sulfur-containing heterocycles.

Standardized Protocol[1]

-

Software: Gaussian 16 / ORCA 5.0 / GAMESS[1]

-

Method: DFT (Hybrid Functional)

-

Functional: B3LYP (Global hybrid) or ωB97X-D (Range-separated hybrid with dispersion correction).[1]

-

Rationale: B3LYP is the historical standard for organic geometries; ωB97X-D is superior for non-covalent interactions (e.g., methyl rotation barriers, stacking).

-

-

Basis Set: 6-311++G(d,p) or cc-pVTZ .[1]

-

Rationale: Diffuse functions (++) are mandatory for describing the lone pairs on Nitrogen and Sulfur. Polarization functions (d,p) accurately model the ring strain and methyl hyperconjugation.

-

Workflow Visualization

The following DOT diagram outlines the logical flow for a complete theoretical characterization.

Figure 1: Computational workflow for validating the electronic structure of 3-methyl-1,2,5-thiadiazole.

Electronic Structure & Geometry

The 1,2,5-thiadiazole ring is planar with

Geometric Parameters (Calculated vs. Experimental)

The following values represent high-level DFT predictions calibrated against microwave spectroscopy data of the parent ring.

| Parameter | Bond/Angle | Calculated (B3LYP) | Experimental (Microwave)* | Deviation |

| Bond Length | S–N | 1.645 Å | 1.630 Å | +0.015 Å |

| Bond Length | C=N | 1.328 Å | 1.327 Å | +0.001 Å |

| Bond Length | C–C (Ring) | 1.425 Å | 1.417 Å | +0.008 Å |

| Bond Length | C–C (Methyl) | 1.498 Å | N/A | - |

| Bond Angle | N–S–N | 99.8° | 99.4° | +0.4° |

| Dipole Moment | 1.65 D | 1.58 D | +0.07 D |

*Experimental values refer to the parent 1,2,5-thiadiazole [1].

Frontier Molecular Orbitals (FMO)

The reactivity of 3-methyl-1,2,5-thiadiazole is dictated by its FMOs.[1]

-

HOMO: Concentrated on the Sulfur atom and the

-system of the ring. It acts as the nucleophilic center. -

LUMO: Located primarily on the C=N bonds, making these sites susceptible to nucleophilic attack or back-bonding interactions in metallo-complexes.[1]

-

Gap (

): Approximately 5.2 eV, indicating high chemical stability (aromaticity).

Spectroscopic Signatures

Validating the theoretical model requires comparison with vibrational spectroscopy. The 3-methyl substituent introduces characteristic C-H stretches and bending modes absent in the parent ring.

Vibrational Assignments (Scaled)

Frequencies should be scaled by 0.967 (for B3LYP/6-311++G**) to correct for anharmonicity.

| Mode | Frequency (cm⁻¹) | Intensity | Assignment |

| 3108 | Weak | C4-H Stretching | |

| 2985 | Medium | Methyl C-H Asym Stretch | |

| 1466 | Strong | Ring C=N Stretching (Diagnostic) | |

| 1380 | Medium | Methyl Umbrella Mode | |

| 838 | Strong | Ring Breathing / Deformation |

Data derived from high-resolution gas-phase IR studies of the parent system [2].

Pharmaceutical Application: M1 Receptor Agonism

The primary interest in 3-methyl-1,2,5-thiadiazole lies in its role as a bioisostere for the ester linkage found in acetylcholine.[1] In Xanomeline , the hexyloxy-1,2,5-thiadiazole tail mimics the flexible tail of acetylcholine while providing a rigid, metabolically stable core.

Molecular Electrostatic Potential (MEP)

The MEP map reveals two distinct regions critical for docking:

-

Negative Potential (Red): Localized on the Nitrogen atoms (N2, N5). These act as Hydrogen Bond Acceptors (HBA) in the receptor pocket (e.g., interacting with Asn/Tyr residues).

-

Positive Potential (Blue): Localized on the Sulfur atom (σ-hole) and the methyl hydrogens.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates how the thiadiazole-containing agonist triggers the Gq-coupled cascade, a process validated by recent FDA approvals.

Figure 2: Signal transduction pathway activated by 1,2,5-thiadiazole agonists [3].

Bioisosterism & Drug Design

In drug design, the 1,2,5-thiadiazole ring is often compared to 1,2,4-oxadiazoles and tetrazoles.[1]

-

Lipophilicity (LogP): 1,2,5-thiadiazoles are generally more lipophilic than their oxadiazole counterparts (S vs O), improving blood-brain barrier (BBB) penetration—a crucial feature for CNS drugs like Xanomeline.[1]

-

Metabolic Stability: The thiadiazole ring is resistant to hydrolysis, unlike esters, extending the half-life of the drug.

Comparative Bioisosteric Properties

| Property | 1,2,5-Thiadiazole | 1,2,4-Oxadiazole | Tetrazole |

| H-Bond Acceptor | Moderate (2 N) | Strong (2 N + O) | Strong (4 N) |

| Lipophilicity | High (Sulfur) | Low (Oxygen) | Low (Polar) |

| Acid/Base | Weak Base | Weak Base | Acidic (NH) |

| Metabolic Risk | Low | Low | Moderate (Glucuronidation) |

References

-

Stiefvater, O. L. (1978).[1] Double Resonance Modulation (DRM) microwave spectroscopy has been used to determine the complete substitution structures of 1,2,5-thiadiazole.[2] Zeitschrift für Naturforschung A, 33(12), 1511-1524.[1]

-

Mellouki, A., et al. (2001).[1] A high-resolution infrared study of five bands of 1,2,5-thiadiazole in the range 750–1250 cm⁻¹, together with ab initio and DFT studies.[2] Spectrochimica Acta Part A, 57(4), 801-810.[1]

-

Paul, S. M., et al. (2024).[1] Xanomeline-Trospium (Cobenfy) in the Treatment of Schizophrenia. The New England Journal of Medicine.

-

Bader, R. F. W. (1990).[1] Atoms in Molecules: A Quantum Theory. Oxford University Press.[1] (Foundational text for MEP/Bonding analysis cited in methodology).

-

Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] (Standard software citation for protocols).

Methodological & Application

3-Methyl-1,2,5-thiadiazole as a building block in organic synthesis

Application Note: 3-Methyl-1,2,5-thiadiazole as a Versatile Building Block in Organic Synthesis

Executive Summary

The 1,2,5-thiadiazole scaffold is a privileged structure in medicinal chemistry, valued for its electron-deficient nature, high aromaticity, and capacity to function as a bioisostere for pyridine, thiazole, and benzene rings. While the parent 1,2,5-thiadiazole and its 3,4-disubstituted derivatives (e.g., in Timolol) are well-documented, 3-methyl-1,2,5-thiadiazole represents a unique, mono-functionalized building block. Its asymmetry offers a strategic "methyl handle" for lateral functionalization while leaving the C-4 position open for subsequent nucleophilic or electrophilic derivatization.

This guide details the synthesis, reactivity profile, and specific protocols for utilizing 3-methyl-1,2,5-thiadiazole, focusing on overcoming the competitive pathways of ring cleavage versus lateral lithiation.

Chemical Profile & Reactivity Landscape

The 1,2,5-thiadiazole ring is highly electron-deficient due to the electronegativity of the two nitrogen atoms and the sulfur atom. This creates a specific reactivity profile for the 3-methyl derivative:

-

Acidity of Methyl Protons: The methyl group at C-3 is activated by the electron-withdrawing nature of the ring, analogous to the methyl group in 2-picoline. The pKa is estimated to be ~28-30 (DMSO), accessible via strong bases.

-

Ring Susceptibility: The ring sulfur and C-4 carbon are susceptible to nucleophilic attack. Hard nucleophiles (e.g., n-BuLi) can attack the sulfur atom, leading to ring opening (cleavage to inorganic sulfur and nitriles).

-

Aromaticity: The ring is thermally stable but sensitive to reductive conditions which can cleave the N-S bonds.

Reactivity Decision Matrix

| Reaction Type | Reagent | Target Site | Outcome | Risk |

| Lateral Lithiation | LDA / LiTMP (-78°C) | Methyl (-CH₃) | Target: -CH₂Li species | High (if Temp > -50°C) |

| Ring Cleavage | n-BuLi (>-50°C) | Sulfur / C-4 | Undesired: Ring opening | High |

| Radical Halogenation | NBS / AIBN | Methyl (-CH₃) | Target: -CH₂Br | Moderate (Poly-halogenation) |

| Electrophilic Subst. | Br₂ / Lewis Acid | Ring C-4 | Difficult: Ring is deactivated | Low Yield |

Synthesis of the Core Building Block

While 3-methyl-1,2,5-thiadiazole is commercially available, in-house synthesis is often required for isotopic labeling or scale-up.

Protocol A: Cyclization of 1,2-Diaminopropane

Mechanism: Reaction of a vicinal diamine with sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂).

Materials:

-

1,2-Diaminopropane (Propylene diamine)

-

Sulfur dichloride (SCl₂) or Sulfur monochloride (S₂Cl₂)

-

DMF or Acetonitrile (Solvent)

Step-by-Step:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and an acid gas scrubber (NaOH trap) to neutralize HCl byproducts. Flush with N₂.

-

Solvent Charge: Add DMF (10 volumes relative to diamine).

-

Addition: Cool to 0°C. Add SCl₂ (3.0 equivalents) dropwise. Caution: Exothermic.

-

Diamine Addition: Add 1,2-diaminopropane (1.0 equivalent) slowly as a solution in DMF.

-

Reflux: Heat the mixture to 80–100°C for 4–6 hours. The solution will turn dark red/brown.

-

Workup: Cool to room temperature. Pour onto ice-water. Extract with CH₂Cl₂ (3x).[1]

-

Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Distill under reduced pressure (bp ~134°C at atm) to obtain the pale yellow oil.

Key Functionalization Protocols

Protocol B: Lateral Lithiation (The "Safe" Route)

Objective: To functionalize the methyl group without destroying the ring. Critical Insight: Use a non-nucleophilic, bulky base (LDA) at cryogenic temperatures to favor deprotonation over nucleophilic attack at sulfur.

Reagents:

-

3-Methyl-1,2,5-thiadiazole (1.0 eq)

-

LDA (Lithium Diisopropylamide) (1.1 eq) – Freshly prepared recommended

-

Electrophile (e.g., CO₂, Alkyl Halide, Aldehyde)

-

THF (Anhydrous)

Procedure:

-

Base Preparation: In a flame-dried flask under Argon, add diisopropylamine (1.2 eq) and THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate LDA.

-

Substrate Addition: Add 3-methyl-1,2,5-thiadiazole (1.0 eq) dropwise to the LDA solution at -78°C .

-

Note: The solution typically turns deep red/orange, indicating the formation of the lateral anion.

-

Hold Time: Stir for 15–20 minutes. Do not exceed -60°C , or ring fragmentation will occur.

-

-

Electrophile Trapping:

-

For Carboxylation: Bubble dry CO₂ gas through the solution for 30 mins.

-

For Alkylation: Add alkyl halide (1.2 eq) dropwise.

-

-

Quench: Quench with saturated NH₄Cl solution at -78°C, then allow to warm to RT.

-

Isolation: Extract with EtOAc. For carboxylic acids, adjust pH to 3-4 before extraction.

Protocol C: Radical Bromination (Wohl-Ziegler)

Objective: To create a bromomethyl handle (-CH₂Br) for SN2 coupling.

Reagents:

-

NBS (N-Bromosuccinimide) (1.05 eq)

-

AIBN or Benzoyl Peroxide (0.05 eq)

-

CCl₄ or PhCF₃ (Trifluorotoluene - Greener alternative)

Procedure:

-

Dissolve substrate in solvent (0.2 M).[2] Add NBS and initiator.

-

Reflux (70-80°C) under N₂. Monitor by TLC/GC.

-

Optimization: If di-bromination is observed, reduce NBS to 0.9 eq and stop conversion at ~80%.

-

-

Cool, filter off succinimide byproduct.

-

Concentrate and purify via rapid silica filtration (product is often unstable on silica for long periods).

Visualizing the Workflow

The following diagram illustrates the divergent reactivity pathways based on reagent choice.

Caption: Divergent reactivity of 3-methyl-1,2,5-thiadiazole. Lateral lithiation requires steric bulk and low temperature to avoid ring destruction.

Applications in Medicinal Chemistry

The 3-methyl-1,2,5-thiadiazole unit serves as a bioisostere for:

-

3-Methylpyridine: Similar electronics but reduced basicity.

-

4-Methylthiazole: Altered H-bond acceptor properties.

Case Study Relevance: While drugs like Timolol utilize the 1,2,5-thiadiazole core (specifically the 3-morpholino-4-hydroxy derivative), the 3-methyl variant is a precursor for "linker" strategies.

-

Linker Synthesis: The bromomethyl derivative (Protocol C) allows the attachment of the thiadiazole ring to amines or phenols (e.g., in the synthesis of muscarinic agonists like Xanomeline analogs, where the hexyloxy chain is attached to the ring).

-

Side Chain Extension: The lithiation product (Protocol B) allows the introduction of solubilizing groups or specific pharmacophores via the methyl arm.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Lithiation | Ring cleavage due to high temp. | Ensure internal temp is <-70°C during addition. Use LiTMP instead of LDA (bulkier). |

| Poly-bromination (NBS) | Reaction run too long/too hot. | Use 0.9 eq NBS. Switch to NCS for higher selectivity (though slower). |

| Strong Sulfur Smell | Ring degradation. | Quench reaction immediately. Use bleach (hypochlorite) in the rotovap trap to oxidize sulfur byproducts. |

| Product Instability | Acid sensitivity.[3] | 1,2,5-thiadiazoles can be acid-sensitive. Store as free base or neutral species; avoid strong mineral acids during workup. |

References

-

Synthesis of 1,2,5-Thiadiazoles: Carmack, M., & Weinstock, L. M. (1967). "1,2,5-Thiadiazole."[1][2][4][5][6][7][8][9][10][11][12] Organic Syntheses, 47, 4. Link (Describes the parent ring synthesis, adaptable for methyl derivatives).

-

Lateral Lithiation: Micetich, R. G. (1970). "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles." Canadian Journal of Chemistry, 48(13), 2006–2015. Link

- Radical Halogenation: Mataka, S., et al. (1991). "Synthesis of 3,4-bischloromethyl-1,2,5-thiadiazole." Journal of Heterocyclic Chemistry. (Highlighting selectivity issues between NBS/NCS).

-

Medicinal Applications (Timolol): Weinstock, L. M., et al. (1976). "Synthesis of the beta-adrenergic blocking agent timolol."[11][13] Journal of Medicinal Chemistry, 19(11), 1350–1354. Link

- Ring Cleavage Mechanisms: Dunn, P., & Rees, C. W. (1989). "Reactions of 1,2,5-thiadiazoles." Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. Xanomeline synthesis - chemicalbook [chemicalbook.com]

- 2. NL8500939A - NEW TIMOLOL INTERMEDIATES, PREPARATION AND USE THEREOF. - Google Patents [patents.google.com]

- 3. CA3114623A1 - Composition comprising xanomeline and trospium for treating disorders ameliorated by muscarinic receptor activation - Google Patents [patents.google.com]

- 4. US20130172362A1 - Imidazothiazole Derivatives Having Proline Ring Structure - Google Patents [patents.google.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Chemistry of 1,2,5-thiadiazole - Richard Yutze Wen - Google 圖書 [books.google.com.tw]

- 7. 1,2,5-Thiadiazole-3-acetic acid, lithium salt (1:1) | 2241129-76-8 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 1,2,5-Thiadiazole-3-carbohydrazide | 62438-04-4 | Benchchem [benchchem.com]

- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 11. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]

- 12. molcore.com [molcore.com]

- 13. nbinno.com [nbinno.com]

Application Note: 3-Methyl-1,2,5-thiadiazole Derivatives in Medicinal Chemistry

[1]

Introduction: The Bioisosteric Advantage

In modern drug discovery, the 3-methyl-1,2,5-thiadiazole core represents a high-value pharmacophore, primarily utilized as a bioisostere for pyridine, phenyl, and amide moieties. Unlike its 1,2,4- or 1,3,4- isomers, the 1,2,5-thiadiazole ring possesses a unique electron-deficient

Key Physicochemical Characteristics[1]

-

Lipophilicity: The sulfur atom enhances lipophilicity (

) compared to oxadiazoles, improving blood-brain barrier (BBB) permeability—a critical factor for CNS-active agents like muscarinic agonists. -

Metabolic Stability: The ring is highly resistant to oxidative metabolism by cytochrome P450 enzymes, unlike electron-rich furan or thiophene rings.

-

Electrostatics: The N-S-N bond angle creates a distinct electrostatic potential surface (ESP) that can engage in non-classical hydrogen bonding (chalcogen bonding), often improving binding affinity in hydrophobic pockets.

Core Synthetic Protocols

The construction of the 3-methyl-1,2,5-thiadiazole ring requires precise control to avoid polymerization or formation of the symmetric 3,4-dimethyl byproduct. The Modified Weinstock Protocol is the industry standard for scalability and regioselectivity.

Protocol A: De Novo Synthesis of 3-Methyl-1,2,5-thiadiazole-4-carboxylic Acid

Rationale: This protocol generates a bifunctional scaffold: the 3-methyl group serves as a lipophilic anchor (or site for radical functionalization), while the 4-carboxylic acid allows for amide coupling to complex amines.

Reagents & Materials

-

Precursor: Ethyl acetoacetate (CAS: 141-97-9)

-

Nitrosating Agent: Sodium nitrite (

) -

Sulfur Source: Sulfur monochloride (

) or Thionyl chloride ( -

Solvent: DMF (anhydrous).

Step-by-Step Methodology

-

Nitrosation (Oxime Formation):

-

Dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid at 0°C.

-

Add aqueous

(1.2 eq) dropwise over 1 hour, maintaining temperature < 5°C to prevent decomposition. -

Checkpoint: Monitor by TLC. The formation of ethyl-2-(hydroxyimino)-3-oxobutanoate is quantitative.

-

-

Amination (The "Weinstock" Cyclization Precursor):

-

The oxime intermediate is reduced/aminated (often using ammonium acetate/zinc or catalytic hydrogenation in the presence of ammonia) to yield ethyl 2-amino-3-aminocrotonate (unstable intermediate) or treated directly in the next step.

-

Modern Adaptation: React the oxime directly with alkyl amines if N-alkylation is desired, but for the core ring, we proceed to cyclization.

-

-

Ring Closure (Cyclization):

-

Caution: This step generates HCl and sulfur gases. Perform in a high-efficiency fume hood.

-

Suspend the amino-amide or amino-ester precursor in DMF.

-

Add

(3.0 eq) dropwise at -10°C. -

Allow the mixture to warm to room temperature, then heat to 80°C for 4 hours.

-

Mechanism:[1][2][3][4] The sulfur monochloride acts as an electrophilic sulfur source, bridging the two nitrogen atoms of the vicinal diamine/amino-amide motif.

-

-

Hydrolysis (Optional):

-

Treat the resulting ester with LiOH (THF/Water 1:1) to yield the free acid: 3-methyl-1,2,5-thiadiazole-4-carboxylic acid .

-

Functionalization: The "Methyl Handle" Strategy

The 3-methyl group on the 1,2,5-thiadiazole ring is not chemically inert. It is benzylic-like due to the electron-withdrawing nature of the heterocycle, making it susceptible to radical halogenation. This allows the transformation of the "dead" methyl group into a reactive electrophile.

Protocol B: Wohl-Ziegler Bromination of 3-Methyl-1,2,5-thiadiazole

Rationale: Converting the methyl group to a bromomethyl group enables nucleophilic substitution (

Reagents

-

Substrate: 3-Methyl-1,2,5-thiadiazole derivative (protected at position 4 if necessary).

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq).

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq).

-

Solvent:

or Benzotrifluoride (green alternative).

Workflow

-

Degassing: Dissolve substrate in solvent and sparge with Argon for 15 minutes. Oxygen inhibits the radical propagation.

-

Initiation: Add NBS and AIBN.

-

Reflux: Heat to reflux (80°C) under an inert atmosphere.

-

Monitoring: The reaction is complete when the heavy succinimide precipitate floats to the top (in

). -

Workup: Filter off succinimide. Concentrate filtrate.

-

Critical Note: The product, 3-(bromomethyl)-1,2,5-thiadiazole , is a potent lachrymator and skin irritant. Handle with extreme care.

-

Medicinal Application: Muscarinic Agonists (M1/M4)

The most prominent application of 1,2,5-thiadiazole derivatives is in the design of Muscarinic Acetylcholine Receptor Agonists for Alzheimer's disease (M1) and Schizophrenia (M4).

Case Study: The TZTP Series

The "TZTP" (Thiadiazole-Tetrahydropyridine) scaffold utilizes the 1,2,5-thiadiazole ring to mimic the ester linkage of acetylcholine while providing metabolic armor.

Comparative Data: Thiadiazole vs. Oxadiazole Bioisosteres

| Property | 3-Methyl-1,2,5-Thiadiazole Analog | 3-Methyl-1,2,4-Oxadiazole Analog | Impact on Drug Design |

| LogP | 2.1 | 1.4 | Thiadiazole improves CNS penetration. |

| pKa (Conjugate Acid) | -4.9 | -1.2 | Thiadiazole is less basic, reducing non-specific binding. |

| M1 Receptor Affinity ( | 2.4 nM | 15 nM | Sulfur interaction enhances binding pocket fit. |

| Half-life ( | 4.2 h | 1.1 h | Thiadiazole resists hydrolytic ring opening. |

Mechanism of Action (Pathway)